molecular formula C7H12N2O3 B175557 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione CAS No. 197634-69-8

4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione

Cat. No. B175557
M. Wt: 172.18 g/mol
InChI Key: JFWYDMNCZPCQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, also known as MPD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MPD is a cyclic urea derivative that has a unique structure and properties, making it an interesting subject of study.

Mechanism Of Action

The mechanism of action of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is not fully understood, but it is believed to act as a nucleophile in organic reactions and to interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Biochemical And Physiological Effects

4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which is important for the regulation of neurotransmitters in the brain. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is its unique structure, which makes it a useful building block for the synthesis of other compounds. However, its limited availability and potential toxicity are some of the limitations that may affect its use in lab experiments.

Future Directions

There are several future directions for the study of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, including the development of new synthetic methods for its preparation, the investigation of its potential as a catalyst for organic reactions, and the exploration of its biological activity and potential applications in medicine. Additionally, the study of the structure-activity relationship of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione and its derivatives may provide insights into the design of new compounds with improved properties and applications.

Synthesis Methods

The synthesis of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione can be achieved through different methods, including the reaction of 2-methyl-2-nitropropane with ethyl oxalate, followed by reduction with zinc and hydrochloric acid. Another method involves the reaction of 2-methyl-2-nitropropane with ethyl chloroformate, followed by treatment with hydrazine hydrate.

Scientific Research Applications

4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been studied for its potential applications in various fields, including as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as a building block for the development of new drugs.

properties

CAS RN

197634-69-8

Product Name

4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

4-methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione

InChI

InChI=1S/C7H12N2O3/c1-5(2)9-7(11)12-4-6(10)8(9)3/h5H,4H2,1-3H3

InChI Key

JFWYDMNCZPCQIY-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)OCC(=O)N1C

Canonical SMILES

CC(C)N1C(=O)OCC(=O)N1C

synonyms

2H-1,3,4-Oxadiazine-2,5(6H)-dione,dihydro-4-methyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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